1-(5-methyl-2H-tetrazol-2-yl)propan-2-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(5-methyl-2H-tetrazol-2-yl)propan-2-one” are not found, related compounds provide some insights. For instance, the reduction of 1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one and 1-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanone with sodium tetrahydridoborate yielded corresponding alcohols . These compounds also reacted with diethyl phosphonate in the presence of potassium fluoride to produce corresponding phosphonates .Scientific Research Applications
Inhibitors of Fatty Acid Amide Hydrolase
A study by Garzinsky et al. (2018) explored derivatives of 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one as inhibitors of fatty acid amide hydrolase (FAAH). The introduction of certain substituents to the tetrazole ring significantly increased metabolic stability while maintaining high FAAH inhibitory potency (Garzinsky et al., 2018).
Antifungal Activity
Bondaryk et al. (2015) reported that derivatives of 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one exhibited antifungal activity against Candida albicans. One derivative, in particular, showed significant inhibition of fungal growth and low cytotoxicity, suggesting potential for antifungal drug development (Bondaryk et al., 2015).
Coordination Polymers
Voitekhovich et al. (2020) synthesized 1,3-Bis(1-methyl-1H-tetrazol-5-yl)propane, a related compound, and created coordination polymers with CuCl2·2H2O. This research contributes to the understanding of the structural and magnetic properties of coordination polymers involving tetrazole ligands (Voitekhovich et al., 2020).
Energetic Material Properties
Fischer et al. (2013) studied the structural and energetic properties of 5-(Tetrazol-1-yl)-2H-tetrazole, a compound closely related to 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one. This research evaluated its potential as an energetic material for various applications (Fischer et al., 2013).
Safety and Hazards
Tetrazoles, including “1-(5-methyl-2H-tetrazol-2-yl)propan-2-one”, can be hazardous. They decompose and emit toxic nitrogen fumes when heated, and they react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds which can be explosive to shocks .
properties
IUPAC Name |
1-(5-methyltetrazol-2-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-4(10)3-9-7-5(2)6-8-9/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDOVVZZNPJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-2H-tetrazol-2-yl)propan-2-one |
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